molecular formula C35H39F6N7O13 B10765526 Ac-leu-glu-his-asp-afc trifluoroacetate salt

Ac-leu-glu-his-asp-afc trifluoroacetate salt

Cat. No.: B10765526
M. Wt: 879.7 g/mol
InChI Key: IKHXNWAISFEPLL-JPIABUGISA-N
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Description

Ac-leu-glu-his-asp-afc trifluoroacetate salt is a synthetic peptide substrate commonly used in biochemical research. This compound is particularly known for its role as a fluorogenic substrate for caspase enzymes, specifically caspase-9. The compound’s full chemical name is N-acetyl-L-leucyl-L-glutamyl-L-histidyl-L-aspartyl-7-amino-4-trifluoromethylcoumarin trifluoroacetate salt. It is widely utilized in studies related to apoptosis, a form of programmed cell death, due to its ability to release a fluorescent signal upon enzymatic cleavage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-leu-glu-his-asp-afc trifluoroacetate salt involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process typically includes the following steps:

    Coupling of Amino Acids: The peptide chain is assembled on a solid resin support. Each amino acid is sequentially added to the growing chain through a coupling reaction, often facilitated by coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

    Deprotection: After each coupling step, the protecting group on the amino acid’s amine group is removed, typically using a solution of piperidine in DMF (dimethylformamide).

    Cleavage from Resin: Once the peptide chain is fully assembled, it is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), which also removes side-chain protecting groups.

    Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automation and optimization of SPPS are employed to increase yield and efficiency. The use of large-scale HPLC systems ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ac-leu-glu-his-asp-afc trifluoroacetate salt primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for caspase enzymes, which cleave the peptide bond between specific amino acids.

Common Reagents and Conditions

    Enzymatic Cleavage: The compound is incubated with caspase enzymes under physiological conditions (pH 7.4, 37°C). The cleavage of the peptide bond releases 7-amino-4-trifluoromethylcoumarin, which can be detected by its fluorescence.

    Fluorescence Detection: The released 7-amino-4-trifluoromethylcoumarin is excited at 400 nm and emits fluorescence at 505 nm, allowing for quantitative measurement of caspase activity.

Major Products Formed

The primary product formed from the enzymatic cleavage of this compound is 7-amino-4-trifluoromethylcoumarin, a fluorescent molecule used to monitor enzyme activity.

Scientific Research Applications

Ac-leu-glu-his-asp-afc trifluoroacetate salt is extensively used in scientific research, particularly in the following areas:

    Chemistry: As a fluorogenic substrate, it is used to study enzyme kinetics and to screen for caspase inhibitors.

    Biology: It is employed in apoptosis research to measure caspase-9 activity, providing insights into cell death mechanisms.

    Medicine: The compound is used in drug discovery and development, particularly in the identification of compounds that modulate caspase activity.

    Industry: In biotechnology, it is used in the development of diagnostic assays for diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of Ac-leu-glu-his-asp-afc trifluoroacetate salt involves its cleavage by caspase enzymes. Caspase-9, for instance, recognizes and cleaves the peptide bond between the aspartic acid and 7-amino-4-trifluoromethylcoumarin. This cleavage releases the fluorescent 7-amino-4-trifluoromethylcoumarin, which can be detected and quantified. The molecular targets are the active sites of caspase enzymes, and the pathways involved include the intrinsic apoptosis pathway.

Comparison with Similar Compounds

Ac-leu-glu-his-asp-afc trifluoroacetate salt is unique due to its specific sequence and fluorogenic properties. Similar compounds include:

    Ac-DEVD-AFC: A substrate for caspase-3, used in apoptosis research.

    Ac-LETD-AFC: A substrate for caspase-8, also used in apoptosis studies.

    Ac-IETD-AFC: A substrate for caspase-8 and caspase-6, used to study apoptosis and inflammation.

Each of these compounds has a specific peptide sequence that makes them selective for different caspase enzymes, allowing researchers to study various aspects of apoptosis and related processes.

Properties

Molecular Formula

C35H39F6N7O13

Molecular Weight

879.7 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C33H38F3N7O11.C2HF3O2/c1-15(2)8-22(39-16(3)44)31(52)41-21(6-7-26(45)46)29(50)42-23(9-18-13-37-14-38-18)32(53)43-24(12-27(47)48)30(51)40-17-4-5-19-20(33(34,35)36)11-28(49)54-25(19)10-17;3-2(4,5)1(6)7/h4-5,10-11,13-15,21-24H,6-9,12H2,1-3H3,(H,37,38)(H,39,44)(H,40,51)(H,41,52)(H,42,50)(H,43,53)(H,45,46)(H,47,48);(H,6,7)/t21-,22-,23-,24-;/m0./s1

InChI Key

IKHXNWAISFEPLL-JPIABUGISA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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